

# Dienogest-d5 internal standard quantification

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Dienogest-d5

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## Introduction to Dienogest-d5

**Dienogest-d5** is a deuterium-labeled analog of the synthetic progestin Dienogest, specifically designed for use as an internal standard in quantitative bioanalysis [1] [2]. This stable isotope-labeled compound contains five deuterium atoms replacing hydrogen atoms in the parent molecule, resulting in a molecular weight of approximately 316.45-316.46 g/mol compared to 311.43 g/mol for unlabeled Dienogest [1] [3]. This mass difference is critical for its function in mass spectrometry-based applications, where it serves as an essential tool for precise quantification of Dienogest in biological matrices [2].

The primary application of **Dienogest-d5** lies in pharmaceutical research and clinical monitoring, where it enables accurate quantification of Dienogest concentrations in biological samples including serum, plasma, and tissues [2] [4]. Dienogest itself is a clinically important hormone used in endometriosis treatment and contraceptive formulations, with a typical dosage of 2 mg daily [5]. The therapeutic monitoring of this compound requires highly sensitive and specific analytical methods due to the low circulating concentrations (ng/mL range) in biological fluids [4].

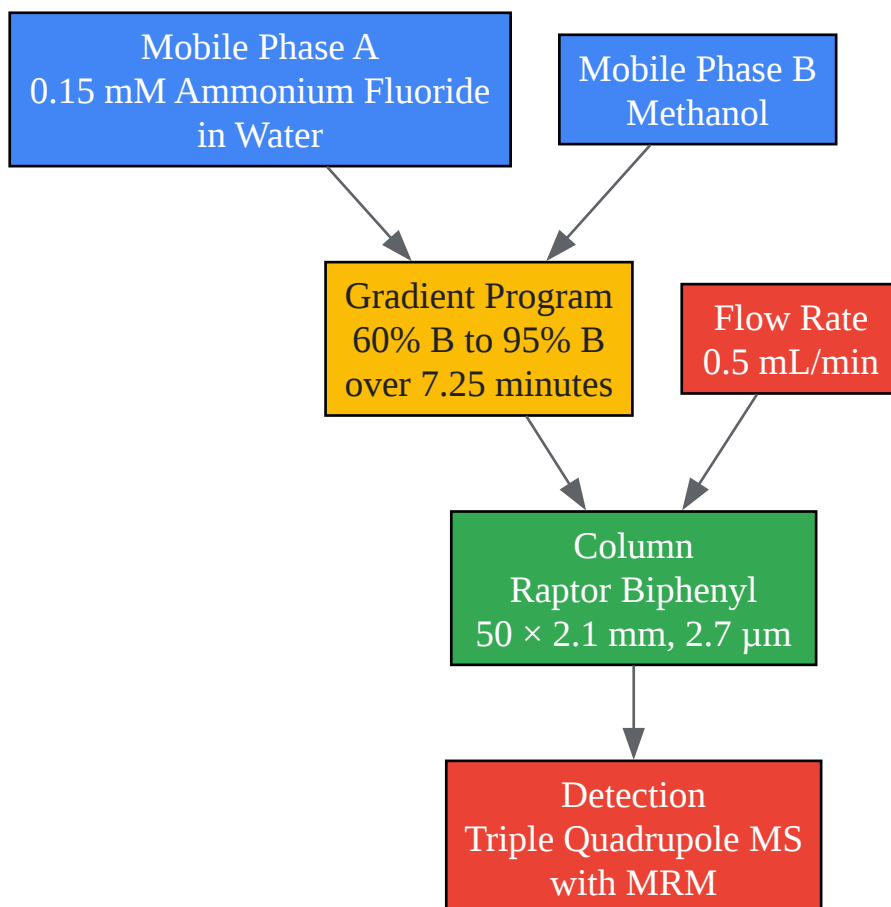
## Experimental Protocols

### Supported Liquid Extraction (SLE) Procedure

The sample preparation begins with protein precipitation and supported liquid extraction, which provides cleaner extracts and higher recovery compared to traditional liquid-liquid extraction [4].

- **Step 1:** Pipette 200  $\mu\text{L}$  of serum or plasma sample into a clean tube
- **Step 2:** Add 100  $\mu\text{L}$  of methanol:water (10:90, v:v) containing the isotopic internal standard mixture including **Dienogest-d5**
- **Step 3:** Transfer the mixture to a 400  $\mu\text{L}$  SLE+ extraction plate
- **Step 4:** Elute steroids with 3  $\times$  600  $\mu\text{L}$  dichloromethane into polypropylene plates containing 100  $\mu\text{L}$  2-propanol
- **Step 5:** Evaporate to dryness using forced air or nitrogen evaporation system
- **Step 6:** Reconstitute dried residue in 50  $\mu\text{L}$  of 25% (v:v) methanol:water
- **Step 7:** Transfer to autosampler vials for LC-MS/MS analysis

## UHPLC-MS/MS Instrumental Parameters



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Figure 1: UHPLC-MS/MS System Configuration for **Dienogest-d5** Analysis

#### Liquid Chromatography Conditions

- **Column:** Raptor Biphenyl (50 × 2.1 mm, 2.7 μm) with matching guard column
- **Mobile Phase A:** 0.15 mM ammonium fluoride in water
- **Mobile Phase B:** Methanol
- **Gradient Program:**
  - 0-0.5 min: 60% B
  - 0.5-3.5 min: 60-65% B
  - 3.5-4.25 min: 65% B (hold)
  - 4.25-7.25 min: 65-95% B
  - 7.25-7.35 min: 95-100% B
  - 7.35-8.05 min: 100% B (wash)
  - 8.05-8.15 min: 100-60% B
  - 8.15-9.55 min: 60% B (re-equilibration)
- **Flow Rate:** 0.5 mL/min
- **Injection Volume:** 15 μL
- **Column Temperature:** 40°C [4] [6]

#### Mass Spectrometry Conditions

- **Ionization Source:** Heated Electrospray Ionization (H-ESI)
- **Ionization Mode:** Positive for Dienogest/**Dienogest-d5**; Negative for estrogens
- **Detection:** Multiple Reaction Monitoring (MRM)
- **Source Conditions:**
  - Spray Voltage: 3500 V (positive), 2500 V (negative)
  - Vaporizer Temperature: 300°C
  - Interface Temperature: 350°C
  - DL Temperature: 250°C
  - Heating Block Temperature: 400°C
  - Drying Gas: 10 L/min
  - Heating Gas: 10 L/min
  - Nebulizing Gas: 3 L/min [4]

## MRM Transitions and Compound-Specific Parameters

Table 2: MRM Transitions for Dienogest and Related Compounds

Compound	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)
Dienogest	Positive	312.20	108.10	Compound-specific
Dienogest-d5	Positive	317.20	108.10	Similar to Dienogest
Ethinyl Estradiol	Negative	295.10	145.10	Compound-specific
Other Progestins	Positive	Compound-specific	Compound-specific	Compound-specific [4]

## Calibration Standards and Quality Controls

- **Preparation:** Serially dilute stock solutions in charcoal-stripped human serum
- **Concentration Range:** 0.009-10 ng/mL (12-point calibration)
- **Quality Controls:** Prepare at low, medium, and high concentrations
- **Storage:** Store standards and controls at -20°C until analysis [4]

## Method Validation

The validated LC-MS/MS method demonstrates exceptional sensitivity and reliability for Dienogest quantification using **Dienogest-d5** as internal standard [4].

Table 3: Method Validation Performance Data

Parameter	Performance Value	Acceptance Criteria
Lower Limit of Quantification (LLOQ)	0.009 ng/mL	Signal-to-noise >10, accuracy 80-120%
Accuracy	90.7-119.2% across range	85-115% (80-120% at LLOQ)
Intra-assay Precision	2.2-6.4% CV	<15% CV (<20% at LLOQ)

Parameter	Performance Value	Acceptance Criteria
Inter-assay Precision	2.9-10.6% CV	<15% CV (<20% at LLOQ)
Extraction Efficiency	82.0-99.7% recovery	Consistent and reproducible
Matrix Effects	83.5-100.3%	Minimal ion suppression/enhancement
Carryover	<20% of LLOQ	Acceptable for bioanalysis [4]

## Application Notes

### Clinical Study Implementation

In a recent clinical compliance study, this method successfully confirmed Dienogest use in participants and detected non-compliant progestin use in cases where participants were taking unauthorized medications [4]. The method's high sensitivity at the low ng/mL level makes it particularly valuable for monitoring compliance in contraceptive clinical trials where accurate drug concentration data is essential for evaluating treatment efficacy.

### Troubleshooting Guide

- **Reduced Sensitivity:** Check internal standard peak area (target: 1,000,000-2,000,000 counts for positive mode)
- **Poor Chromatography:** Condition new biphenyl column with 100-200 injections of biological samples
- **Ion Suppression:** Optimize sample clean-up and monitor matrix effects
- **Retention Time Shift:** Re-equilibrate column with initial mobile phase conditions
- **High Background:** Replace guard column and flush system with strong solvents [4] [6]

### Regulatory Considerations

When implementing this method for regulatory submissions ( ANDA), comprehensive characterization data for **Dienogest-d5** should be provided in accordance with regulatory guidelines [7]. The method demonstrates sufficient sensitivity, specificity, accuracy, and precision to meet FDA and EMA requirements for bioanalytical method validation.

## Conclusion

The application of **Dienogest-d5** as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for quantifying Dienogest in biological matrices. The detailed protocol presented here enables researchers to achieve precise and accurate measurement of Dienogest at clinically relevant concentrations, supporting drug development, therapeutic monitoring, and clinical research. The method's validation across a range of 0.009-10 ng/mL with excellent precision and accuracy demonstrates its suitability for regulated bioanalysis.

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To cite this document: Smolecule. [Dienogest-d5 internal standard quantification]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12879305#dienogest-d5-internal-standard-quantification>]

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